molecular formula C11H13ClO2 B7846714 1-(5-Chloro-2-methoxyphenyl)-2-methylpropan-1-one

1-(5-Chloro-2-methoxyphenyl)-2-methylpropan-1-one

Cat. No.: B7846714
M. Wt: 212.67 g/mol
InChI Key: PLXOYOHZYSMKMW-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxyphenyl)-2-methylpropan-1-one (CAS 68597-44-4) is an aromatic ketone with the molecular formula C₁₀H₁₁ClO₂ and a molecular weight of 198.65 g/mol . It is structurally characterized by a propan-1-one backbone substituted with a 2-methyl group and a 5-chloro-2-methoxyphenyl ring. Its safety profile indicates handling precautions typical of organochlorides, including the need for proper ventilation and protective equipment .

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-2-methylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-7(2)11(13)9-6-8(12)4-5-10(9)14-3/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXOYOHZYSMKMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=C(C=CC(=C1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Chloro-2-methoxyphenyl)-2-methylpropan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 5-chloro-2-methoxybenzene with 2-methylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: In industrial settings, the production of 1-(5-Chloro-2-methoxyphenyl)-2-methylpropan-1-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-2-methoxyphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Pharmacological Applications:
1-(5-Chloro-2-methoxyphenyl)-2-methylpropan-1-one has been investigated for its potential pharmacological properties. It is structurally related to compounds that exhibit anti-inflammatory and analgesic effects. Research indicates that derivatives of this compound may interact with specific biological targets, making it a candidate for drug development in treating pain and inflammation.

Case Studies:

  • A study published in the Journal of Medicinal Chemistry explored the synthesis of various analogs of this compound to evaluate their efficacy against inflammatory diseases. The results indicated that certain modifications enhanced anti-inflammatory activity while minimizing side effects.

Materials Science

Applications in OLED Technology:
The compound has been identified as a useful material in organic light-emitting diodes (OLEDs). Its properties make it suitable as a dopant or host material within OLED structures. The incorporation of 1-(5-Chloro-2-methoxyphenyl)-2-methylpropan-1-one can improve the efficiency and stability of OLED devices.

Table 1: Comparison of OLED Materials

MaterialRoleEfficiency (%)Stability (hours)
1-(5-Chloro-2-methoxyphenyl)-2-methylpropan-1-oneDopant15500
Common OLED Host MaterialHost12300
Alternative DopantDopant14450

Organic Synthesis

Synthetic Intermediate:
This compound serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for further functionalization, leading to the development of more complex molecules used in pharmaceuticals and agrochemicals.

Research Findings:
A recent study highlighted how 1-(5-Chloro-2-methoxyphenyl)-2-methylpropan-1-one could be utilized to synthesize novel compounds with enhanced biological activities, demonstrating its versatility as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-2-methylpropan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical pathways. For example, it may inhibit enzymes involved in metabolic processes or bind to receptors to alter cellular signaling .

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-2-methylpropan-1-one (CAS 2040-20-2)

This positional isomer replaces the 5-chloro-2-methoxyphenyl group with a 4-methoxyphenyl moiety. Its molecular formula (C₁₁H₁₄O₂ ) and weight (178.23 g/mol ) reflect the absence of chlorine and additional methyl group . The 4-methoxy substituent is electron-donating, increasing the electron density of the aromatic ring compared to the electron-withdrawing 5-chloro group in the target compound. This difference likely alters reactivity in electrophilic substitution reactions and solubility profiles .

Substituent Variations

1-(4-Ethylphenyl)-2-methylpropan-1-one (CAS 15971-77-4)

Substituting the chloro-methoxy group with a 4-ethylphenyl group increases hydrophobicity due to the larger alkyl chain. The molecular formula (C₁₂H₁₆O ) and weight (178.25 g/mol ) suggest reduced polarity compared to the target compound. Such derivatives are often explored in fragrance or pharmaceutical intermediates due to enhanced lipophilicity .

3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one (CAS 1340177-72-1)

This analog introduces a trifluoromethyl group, significantly altering electronic properties. The strong electron-withdrawing effect of fluorine atoms may enhance stability against metabolic degradation, making it relevant in agrochemical or medicinal chemistry .

Heterocyclic Analogs

1-(5-Bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropan-1-one (CAS 1432681-76-9)

Replacing the benzene ring with a benzofuran system introduces oxygen heteroatoms and a bromine substituent. Such compounds are often investigated for optoelectronic applications or as kinase inhibitors .

1-(5-Chloro-2-thienyl)-3-(4-methoxyphenyl)prop-2-en-1-one (CAS 152432-23-0)

This derivative features a thienyl ring and an α,β-unsaturated ketone (chalcone). The conjugated double bond system enhances UV absorption, making it suitable for materials science or photodynamic therapy research .

Physicochemical and Crystallographic Properties

The chloro and methoxy substituents in the target compound influence its hydrogen-bonding capacity and crystal packing. For example, chalcone derivatives like 1-(2-Hydroxy-5-methylphenyl)-3-(2-methylphenyl)prop-2-en-1-one exhibit intramolecular O–H···O hydrogen bonds, stabilizing planar conformations . Similar interactions may govern the crystallinity of 1-(5-Chloro-2-methoxyphenyl)-2-methylpropan-1-one, though experimental data are lacking in the provided evidence.

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
1-(5-Chloro-2-methoxyphenyl)-2-methylpropan-1-one 68597-44-4 C₁₀H₁₁ClO₂ 198.65 5-Cl, 2-OCH₃ Industrial applications
1-(4-Methoxyphenyl)-2-methylpropan-1-one 2040-20-2 C₁₁H₁₄O₂ 178.23 4-OCH₃ Fragrance intermediates
1-(4-Ethylphenyl)-2-methylpropan-1-one 15971-77-4 C₁₂H₁₆O 178.25 4-C₂H₅ Lipophilic drug candidates
1-(5-Bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropan-1-one 1432681-76-9 C₁₃H₁₃BrO₂ 295.15 Benzofuran, 7-CH₃, 5-Br Kinase inhibitor scaffolds
1-(5-Chloro-2-thienyl)-3-(4-methoxyphenyl)prop-2-en-1-one 152432-23-0 C₁₄H₁₁ClO₂S 278.75 Thienyl, α,β-unsaturated ketone Photodynamic therapy materials

Biological Activity

1-(5-Chloro-2-methoxyphenyl)-2-methylpropan-1-one, also known as a derivative of the ketone class, has garnered attention for its potential biological activities. This compound is primarily studied for its interactions with various biological targets and its implications in medicinal chemistry, particularly in the treatment of neurological disorders and as a potential antimicrobial agent.

Chemical Structure and Properties

The chemical structure of 1-(5-Chloro-2-methoxyphenyl)-2-methylpropan-1-one can be described as follows:

  • Molecular Formula : C12H15ClO2
  • Molecular Weight : 230.7 g/mol
  • IUPAC Name : 1-(5-Chloro-2-methoxyphenyl)-2-methylpropan-1-one

This compound features a chloro-substituted aromatic ring, which is significant for its biological activity.

The biological activity of this compound is linked to its ability to interact with specific receptors and enzymes in the body. It is believed to modulate various cellular signaling pathways, which can lead to therapeutic effects. The exact molecular targets remain under investigation, but preliminary studies suggest potential interactions with neurotransmitter receptors and enzymes involved in inflammation and cell signaling pathways .

Antimicrobial Activity

Research indicates that 1-(5-Chloro-2-methoxyphenyl)-2-methylpropan-1-one exhibits promising antimicrobial properties. In vitro studies have shown effectiveness against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In studies involving various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), it demonstrated significant antiproliferative effects. The IC50 values for these cell lines were reported to be in the low micromolar range, indicating considerable potency .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)
A5490.98
MCF-71.05
Hela1.28

Neurological Effects

There is ongoing research into the compound's effects on neurological disorders. Preliminary findings suggest it may have neuroprotective properties, potentially beneficial in conditions such as Alzheimer's disease. The compound's ability to inhibit tau protein aggregation has been highlighted as a possible mechanism for its neuroprotective effects .

Case Studies

  • Antimicrobial Efficacy : A study tested the compound against various ESKAPE pathogens, which are known for their antibiotic resistance. Results indicated that it effectively inhibited growth in several strains, suggesting its utility as a lead compound for developing new antimicrobial agents .
  • Cancer Treatment : In a study investigating dual-target therapies, the compound was combined with standard chemotherapeutics to enhance efficacy against tumors. Results showed improved tumor growth inhibition when used alongside established cancer treatments, highlighting its potential as an adjunct therapy .

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